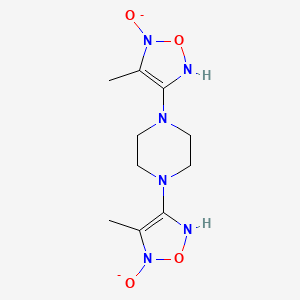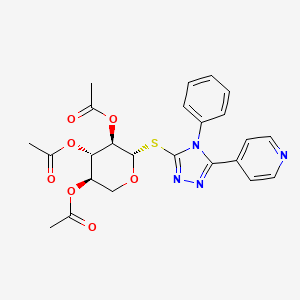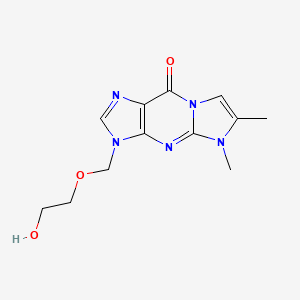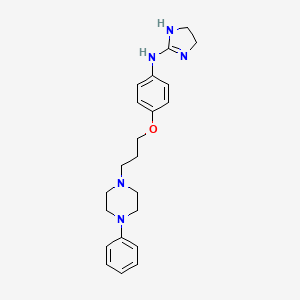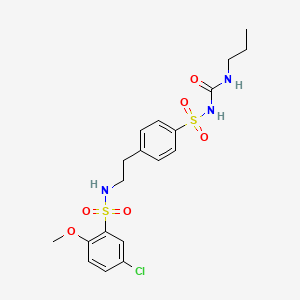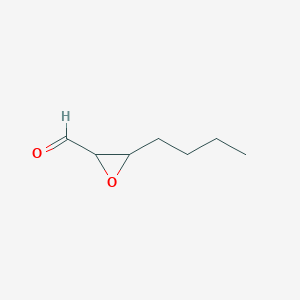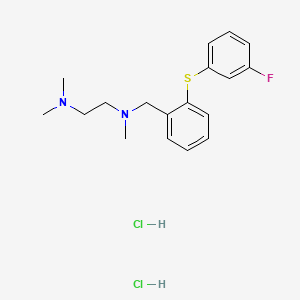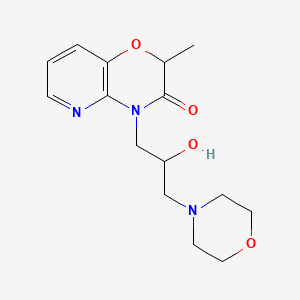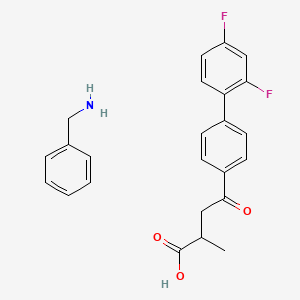
Benzenemethanamine, (+-)-2',4'-difluoro-alpha-methyl-gamma-oxo(1,1'-biphenyl)-4-butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenemethanamine, (±)-2’,4’-difluoro-alpha-methyl-gamma-oxo(1,1’-biphenyl)-4-butanoate is a complex organic compound that features a biphenyl core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, (±)-2’,4’-difluoro-alpha-methyl-gamma-oxo(1,1’-biphenyl)-4-butanoate typically involves multiple steps, including the formation of the biphenyl core and subsequent functionalization. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids under mild conditions . This reaction is catalyzed by palladium and often employs bases such as potassium carbonate in an aqueous or organic solvent.
Industrial Production Methods
Industrial production of biphenyl derivatives, including Benzenemethanamine, (±)-2’,4’-difluoro-alpha-methyl-gamma-oxo(1,1’-biphenyl)-4-butanoate, often utilizes scalable methods such as the Wurtz-Fittig reaction and Ullmann coupling . These methods are preferred for their efficiency and ability to produce large quantities of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Benzenemethanamine, (±)-2’,4’-difluoro-alpha-methyl-gamma-oxo(1,1’-biphenyl)-4-butanoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Benzenemethanamine, (±)-2’,4’-difluoro-alpha-methyl-gamma-oxo(1,1’-biphenyl)-4-butanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of Benzenemethanamine, (±)-2’,4’-difluoro-alpha-methyl-gamma-oxo(1,1’-biphenyl)-4-butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Biphenyl: A simpler compound with a similar core structure but lacking the additional functional groups.
Diphenylmethane: Another related compound with two phenyl groups attached to a central carbon atom.
Fluorobiphenyls: Compounds with fluorine substituents on the biphenyl core, similar to the difluoro groups in the target compound.
Uniqueness
Benzenemethanamine, (±)-2’,4’-difluoro-alpha-methyl-gamma-oxo(1,1’-biphenyl)-4-butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
161692-96-2 |
|---|---|
Fórmula molecular |
C24H23F2NO3 |
Peso molecular |
411.4 g/mol |
Nombre IUPAC |
4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoic acid;phenylmethanamine |
InChI |
InChI=1S/C17H14F2O3.C7H9N/c1-10(17(21)22)8-16(20)12-4-2-11(3-5-12)14-7-6-13(18)9-15(14)19;8-6-7-4-2-1-3-5-7/h2-7,9-10H,8H2,1H3,(H,21,22);1-5H,6,8H2 |
Clave InChI |
MTGYJJWHIOMQQF-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F)C(=O)O.C1=CC=C(C=C1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



